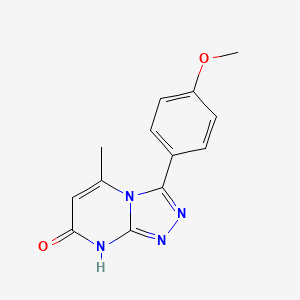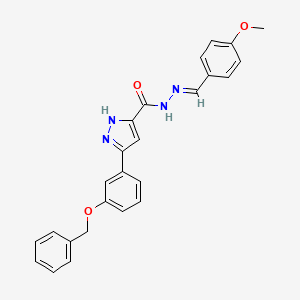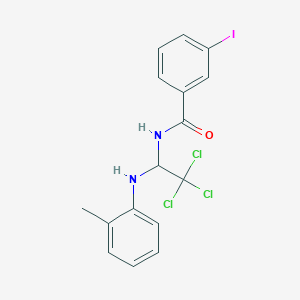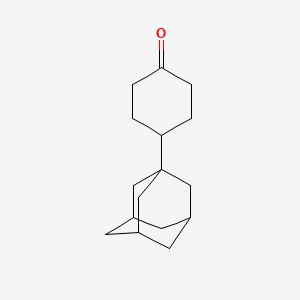
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C21H15IN2O3. This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzoate group.
Vorbereitungsmethoden
The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoic acid to form 2-iodobenzoic acid.
Carbohydrazonoyl Formation: The 2-iodobenzoic acid is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Methoxyphenyl Benzoate Formation: The final step involves the esterification of the carbohydrazonoyl intermediate with 2-methoxyphenol to form the desired compound.
Analyse Chemischer Reaktionen
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Vergleich Mit ähnlichen Verbindungen
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with other similar compounds, such as:
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes an additional iodobenzoyl group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate: This compound includes a thiophene ring instead of a benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
303086-91-1 |
|---|---|
Molekularformel |
C22H17IN2O4 |
Molekulargewicht |
500.3 g/mol |
IUPAC-Name |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17IN2O4/c1-28-20-13-15(14-24-25-21(26)17-9-5-6-10-18(17)23)11-12-19(20)29-22(27)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI-Schlüssel |
FBKFQLPJXQNTBH-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)







![Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B11991336.png)

